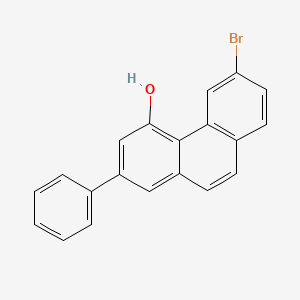
2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with benzyl, ethoxy, hexyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Friedel-Crafts Alkylation: Introduction of the hexyl group to the benzene ring using hexyl chloride and aluminum chloride as a catalyst.
Friedel-Crafts Acylation: Introduction of the benzyl group using benzyl chloride and aluminum chloride.
Etherification: Introduction of the ethoxy group using ethanol and a strong acid catalyst.
Methylation: Introduction of the methyl group using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the benzyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene involves its interaction with specific molecular targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity or receptor binding. The various substituents can influence the compound’s lipophilicity and ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-1-ethoxy-3-hexylbenzene: Lacks the methyl group.
2-Benzyl-1-ethoxy-5-methylbenzene: Lacks the hexyl group.
2-Benzyl-3-hexyl-5-methylbenzene: Lacks the ethoxy group.
Uniqueness
2-Benzyl-1-ethoxy-3-hexyl-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both alkyl and ether groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Número CAS |
917774-51-7 |
|---|---|
Fórmula molecular |
C22H30O |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-benzyl-1-ethoxy-3-hexyl-5-methylbenzene |
InChI |
InChI=1S/C22H30O/c1-4-6-7-11-14-20-15-18(3)16-22(23-5-2)21(20)17-19-12-9-8-10-13-19/h8-10,12-13,15-16H,4-7,11,14,17H2,1-3H3 |
Clave InChI |
PAMYWNSSLHXYGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C(=CC(=C1)C)OCC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)

![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)




![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)

